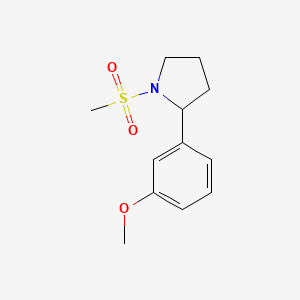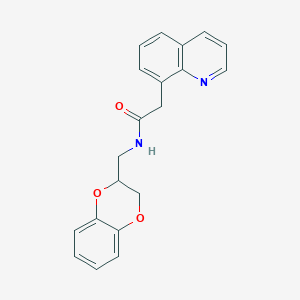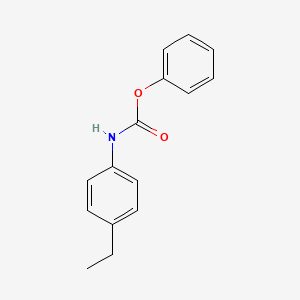![molecular formula C15H18ClN3O2 B7546413 2-[(3-chlorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546413.png)
2-[(3-chlorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-chlorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "CMPD101" and has been shown to have a range of biochemical and physiological effects that make it a valuable tool for researchers in a variety of fields.
作用機序
Research has shown that CMPD101 acts as a selective inhibitor of the receptor tyrosine kinase, EphA2. This receptor plays a key role in a number of cellular processes, including cell migration, adhesion, and invasion. By inhibiting EphA2, CMPD101 has been shown to have a range of effects on cell behavior, including the inhibition of tumor cell growth and metastasis.
Biochemical and Physiological Effects:
In addition to its effects on cell behavior, CMPD101 has also been shown to have a range of biochemical and physiological effects. For example, research has shown that the compound can inhibit angiogenesis, the process by which new blood vessels are formed. This effect could have important implications for the treatment of cancer and other diseases that involve abnormal blood vessel growth.
実験室実験の利点と制限
One of the main advantages of CMPD101 for use in lab experiments is its selectivity for EphA2. This makes it a valuable tool for researchers studying the role of this receptor in various cellular processes. However, like any chemical compound, CMPD101 has its limitations. For example, its effects may be dependent on the specific cell type being studied, and more research is needed to fully understand its potential applications.
将来の方向性
There are a number of potential future directions for research involving CMPD101. Some possible areas of study include:
- Further investigation of the compound's mechanism of action and its effects on various cellular processes
- Exploration of the compound's potential as a therapeutic agent for the treatment of cancer and other diseases
- Development of new compounds based on the structure of CMPD101 that may have even greater selectivity and efficacy
- Investigation of the compound's potential as a tool for studying the role of EphA2 in various physiological processes
Overall, CMPD101 is a promising compound that has the potential to be a valuable tool for researchers in a variety of fields. Its selectivity for EphA2 and range of biochemical and physiological effects make it an interesting subject for further study.
合成法
The synthesis method for CMPD101 involves a multi-step process that begins with the reaction of 3-chlorobenzylamine with methylamine to form 3-chlorobenzylmethylamine. This compound is then reacted with 3-methyl-5-oxazolone to form the final product, CMPD101.
科学的研究の応用
CMPD101 has been shown to have a range of potential applications in scientific research. One of the most promising areas of research involves the study of the compound's mechanism of action and its effects on various biochemical and physiological processes.
特性
IUPAC Name |
2-[(3-chlorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-10-7-14(21-18-10)17-15(20)11(2)19(3)9-12-5-4-6-13(16)8-12/h4-8,11H,9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLDWSOLEXGDOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C(C)N(C)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B7546332.png)
![3,4-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546337.png)
![2-Methyl-4-[2-oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]phthalazin-1-one](/img/structure/B7546347.png)
![N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide](/img/structure/B7546348.png)
![2-(2-Methylindol-1-yl)-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7546354.png)

![N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-phenylacetamide](/img/structure/B7546360.png)
![N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide](/img/structure/B7546364.png)



![2-[(2-fluorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546400.png)

![2-[furan-2-ylmethyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546417.png)